Product packaging for 17-Octadecenal(Cat. No.:CAS No. 56554-86-0)

17-Octadecenal

Cat. No.: B14642685
CAS No.: 56554-86-0
M. Wt: 266.5 g/mol
InChI Key: MXCKZUNSOZSBPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

17-Octadecenal is a long-chain unsaturated aldehyde with the molecular formula C18H34O and a molecular weight of 266.5 g/mol . It is characterized by a boiling point of approximately 353.9°C and a density of 0.837 g/cm³ . As a specialty chemical, it is provided exclusively For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use . While specific modern research applications for this compound are not detailed in the available literature, related octadecenal compounds are known to play significant roles in biological systems. For instance, (Z)-9-Octadecenal has been identified as a component of the trail pheromone of the ant D. thoracicus . This suggests potential research applications for this compound in the fields of chemical ecology, entomology, and as a building block in organic synthesis. Researchers can utilize this high-purity compound to explore its properties and functions in controlled laboratory settings.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H34O B14642685 17-Octadecenal CAS No. 56554-86-0

Properties

CAS No.

56554-86-0

Molecular Formula

C18H34O

Molecular Weight

266.5 g/mol

IUPAC Name

octadec-17-enal

InChI

InChI=1S/C18H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h2,18H,1,3-17H2

InChI Key

MXCKZUNSOZSBPA-UHFFFAOYSA-N

Canonical SMILES

C=CCCCCCCCCCCCCCCCC=O

Origin of Product

United States

Natural Occurrence and Biodistribution Studies of 17 Octadecenal

The documented presence of 17-Octadecenal in the natural world is primarily linked to the kingdom Animalia, specifically within insects. Comprehensive biodistribution studies detailing the uptake, processing, and localization of this compound in organisms are limited in publicly available scientific literature.

Research into the chemical composition of the desert locust, Schistocerca gregaria, has identified this compound as a constituent compound. A 2019 study analyzing the biochemical value of different life stages of the locust reported the presence of this aldehyde. ontosight.ai The analysis, based on dry matter, provides specific quantitative data on its concentration.

Table 1: Percentage of this compound Detected in Schistocerca gregaria

Life StageThis compound (% of Total Body Homogenate)Source
Adult1.53% ontosight.ai
Nymph1.25% ontosight.ai

Specific Occurrences and Detection Research

Recent phytochemical research has explored the composition of Stelechocarpus burahol, commonly known as the Kepel fruit. A 2023 study investigated the chemical constituents of both the fruit flesh and peel using various extraction and analysis methods. researchgate.netsmujo.id Using Liquid Chromatography-Mass Spectrometry (LC-MS), researchers identified several compounds in an ethyl acetate (B1210297) extract of the fruit's flesh. researchgate.net Among the identified molecules was 5-Octadecenal, an isomer of 17-Octadecenal, which was classified as a fatty aldehyde. researchgate.netsmujo.id This finding is significant as it confirms the presence of an octadecenal isomer within this particular plant species.

Beyond its biological presence, this compound has also been detected in environmental samples as a result of anthropogenic activity. A 2005 health consultation report by the Agency for Toxic Substances and Disease Registry (ATSDR) documented the chemical profile of soil at a former military site. google.com As part of the environmental testing, several trace organic compounds were measured. This compound was detected in on-site soil at a concentration of 6.5 parts per billion, though it was flagged with a "J" qualifier, indicating the substance was present but the reported value was an estimate. google.com

This compound is one of several isomers of C18:1 aldehydes found in nature. Its relatives, such as 9-Octadecenal and 13-Octadecenal (B12981596), along with the di-unsaturated 9,17-Octadecadienal, appear in a variety of sources, from insect pheromones to plant extracts and food products.

(Z)-9-Octadecenal: This isomer is a well-documented natural compound. It has been identified as a major component (32.75%) in the GC-MS analysis of Iranian organic extra virgin olive oil. researchgate.net It is also found in the stem bark of Hymenocardia acida and is recognized as a flavoring agent in the food industry. researchgate.netscialert.net Furthermore, (Z)-9-Octadecenal plays a role in insect communication and is a component of the sex pheromone for pests like the striped stem borer (Chile suppressalis). google.comwipo.int

13-Octadecenal: Both the (E) and (Z) isomers of 13-Octadecenal are significant in the chemical ecology of insects. They are key components of the sex pheromone of the European pepper moth (Duponchelia fovealis). nih.gov (Z)-13-Octadecen-1-ol, the corresponding alcohol, is used as a pheromone to trap the sugarcane stem borer (Chilo sacchariphagus), highlighting the importance of this specific carbon chain structure in pest management. ontosight.aimedchemexpress.com

9,17-Octadecadienal: This di-unsaturated C18 aldehyde has been identified in several distinct natural sources. It is reported as a constituent of Panax ginseng and has been found in GC-MS analyses of both organic extra virgin olive oil (at 4.61%) and non-edible calabash chalk (at 3.10%). researchgate.netnih.govscione.com

Table 2: Selected Occurrences of Octadecenal Isomers and Related Aldehydes

CompoundNatural SourceReported Finding/RoleSource
This compoundDesert Locust (Schistocerca gregaria)Constituent of adult and nymph body homogenate. ontosight.ai
5-OctadecenalKepel Fruit (Stelechocarpus burahol)Detected in ethyl acetate fruit flesh extract. researchgate.netsmujo.id
(Z)-9-OctadecenalOrganic Extra Virgin Olive OilIdentified as a major component (32.75%). researchgate.net
(E)- and (Z)-13-OctadecenalEuropean Pepper Moth (Duponchelia fovealis)Components of female-produced sex pheromone. nih.gov
(Z)-9,17-OctadecadienalNon-edible Calabash ChalkIdentified as a bioactive component (3.10%). scione.com
9,17-OctadecadienalPanax ginsengReported as a constituent. nih.gov

Biosynthetic Pathways and Enzymatic Transformations of 17 Octadecenal

Overview of Fatty Aldehyde Biosynthesis in Prokaryotic and Eukaryotic Systems

In prokaryotes, such as cyanobacteria, fatty aldehydes are key precursors for the production of alkanes. researchgate.netasknature.org The pathway typically involves the reduction of fatty acyl-acyl carrier proteins (acyl-ACPs) or fatty acyl-CoAs. nih.govresearchgate.net While some prokaryotes utilize a two-step reduction catalyzed by two distinct enzymes to produce fatty alcohols from fatty acyl-CoA/ACPs, with a fatty aldehyde as an intermediate, others, like Marinobacter aquaeolei VT8, possess a single enzyme capable of catalyzing both reduction steps. slu.se

In eukaryotes, the biosynthesis of fatty aldehydes is also a critical step in various metabolic pathways. nih.gov Similar to some prokaryotes, a single enzyme often carries out the two-step reduction of a fatty acyl-CoA/ACP to a fatty alcohol, with a fatty aldehyde intermediate that is typically not released. slu.se However, under certain in vitro conditions, the release of intermediate fatty aldehydes has been observed. slu.se The production of fatty aldehydes in eukaryotes is essential for processes like the formation of ether lipids and other structural and signaling molecules. nih.gov

Role in Lipid Metabolism Pathways

Fatty aldehydes, such as 17-octadecenal, are central players in lipid metabolism. hmdb.camednexus.org They are not typically stored in large amounts but are transient intermediates in various anabolic and catabolic pathways. nih.govnih.gov

Long-chain fatty aldehydes are generated from the catabolism of several lipid classes, including fatty alcohols, sphingolipids, and ether glycerolipids. nih.gov The primary route for their metabolism is oxidation to the corresponding fatty acid, a reaction catalyzed by fatty aldehyde dehydrogenase (FALDH). nih.gov This enzyme is crucial for maintaining low intracellular levels of fatty aldehydes, which can be toxic at high concentrations. nih.govmdpi.com

In some organisms, fatty aldehydes serve as precursors for the synthesis of other important molecules. For instance, in certain bacteria, they are converted to alkanes, which are components of biofuels. researchgate.netasknature.org In eukaryotes, they are involved in the synthesis of ether lipids, which are important constituents of cell membranes. nih.gov The balance between the production and consumption of fatty aldehydes is tightly regulated to meet the cell's metabolic needs while avoiding toxicity. nih.govsciepublish.com

Enzymatic Catalysis in this compound Formation

The formation of this compound and other fatty aldehydes is catalyzed by a specific class of enzymes known as fatty acyl-CoA or fatty acyl-ACP reductases (FARs). nih.govslu.se These enzymes facilitate the reduction of fatty acyl substrates to their corresponding aldehydes.

Identification and Characterization of Relevant Enzymes

Fatty acyl reductases are broadly categorized into two main classes based on their final product. nih.gov The first class directly produces fatty alcohols through a four-electron reduction of fatty acyl-CoA/ACP. The second class, which is directly relevant to this compound formation, consists of fatty aldehyde-forming reductases (FALDR). nih.gov These enzymes, which include acyl-CoA reductases (ACRs) and acyl-ACP reductases (AARs), catalyze a two-electron reduction to yield a fatty aldehyde. nih.gov This aldehyde can then be further reduced to a fatty alcohol by endogenous aldehyde reductases or alcohol dehydrogenases. nih.gov

An example of a well-characterized enzyme is the fatty acyl-CoA reductase from Marinobacter aquaeolei VT8 (maFACR). researchgate.netfrontiersin.org This enzyme has been engineered to enhance the production of fatty aldehydes in host organisms like Saccharomyces cerevisiae. frontiersin.org Another important group of enzymes is the aldehyde dehydrogenases (ALDHs), which are responsible for oxidizing fatty aldehydes to fatty acids. nih.gov The ALDH3A2 enzyme, for instance, is an endoplasmic reticulum-bound FALDH that plays a critical role in this process. nih.gov

Substrate Specificity and Proposed Reaction Mechanisms

Fatty acyl reductases exhibit specificity for the chain length and saturation of their fatty acyl substrates. slu.se For example, in vitro studies of FARs from Arabidopsis thaliana have shown that the ratio of fatty alcohol to fatty aldehyde produced depends on these substrate characteristics. slu.se

The proposed reaction mechanism for fatty aldehyde-forming reductases involves the binding of a fatty acyl-CoA or fatty acyl-ACP substrate to the enzyme's active site. nih.gov Through a two-electron reduction, typically utilizing NADPH as a cofactor, the thioester bond of the acyl substrate is cleaved, and an aldehyde is formed. nih.govyoutube.com

In the case of bifunctional FARs that produce fatty alcohols, the reaction proceeds through a fatty aldehyde intermediate that is thought to remain bound to the enzyme before a second reduction step occurs. slu.seresearchgate.net However, research has shown that under certain conditions, this intermediate can be released. slu.se For instance, the maFACR enzyme from Marinobacter aquaeolei VT8 was found to release intermediate fatty aldehydes during in vitro characterization. slu.se

Genetic Regulation of Biosynthetic Processes

The biosynthesis of fatty aldehydes is under tight genetic control to ensure that the production of these reactive molecules is balanced with cellular needs. nih.govnih.gov In prokaryotes like E. coli, the regulation involves transcription factors such as FadR and FabR. FadR acts as a de-repressor of β-oxidation genes and an inhibitor of fatty acid biosynthesis genes in the presence of long-chain fatty acyl-CoAs. nih.gov FabR, on the other hand, represses the transcription of genes involved in unsaturated fatty acid synthesis. nih.gov

In eukaryotes, such as the yeast Saccharomyces cerevisiae, genetic regulation is also complex. The expression of genes involved in fatty acid and aldehyde biosynthesis can be manipulated to increase the production of desired products. For example, deleting the transcriptional repressor OPI1 in S. cerevisiae has been shown to increase the production of fatty aldehydes by enhancing the availability of fatty acyl-CoA precursors. frontiersin.org

Metabolic engineering strategies often target these regulatory genes to redirect metabolic flux towards the synthesis of fatty aldehydes and their derivatives. sciepublish.com For instance, repressing genes that encode for pathways competing for the same precursors can significantly increase the yield of the target aldehyde.

Computational Modeling of Metabolic Fluxes and Genome-Scale Metabolic Models in Aldehyde Production

Computational modeling has become an indispensable tool for understanding and engineering metabolic pathways for aldehyde production. mdpi.comresearchgate.net Genome-scale metabolic models (GEMs) provide a comprehensive framework for analyzing the metabolic capabilities of an organism and predicting the effects of genetic modifications.

These models can be used to identify key enzymes and pathways that influence the production of fatty aldehydes. By simulating metabolic fluxes, researchers can pinpoint bottlenecks in the biosynthetic pathway and identify targets for genetic engineering to improve yields. mdpi.com For example, computational models can help in designing strategies to increase the supply of precursors like acetyl-CoA and NADPH, which are essential for fatty acid and aldehyde synthesis. mdpi.com

Furthermore, metabolic flux analysis can be used to quantify the flow of carbon through different metabolic pathways, providing valuable insights into how to redirect flux towards the desired product. This approach has been successfully used to engineer microorganisms like E. coli and S. cerevisiae for the enhanced production of fatty aldehydes and other valuable chemicals. frontiersin.orgasm.org The integration of computational modeling with experimental validation is a powerful strategy for the rational design of microbial cell factories for aldehyde synthesis. mdpi.com

Synthetic Methodologies and Chemical Derivatization of 17 Octadecenal

Chemo-Enzymatic Approaches to Unsaturated Aldehyde Synthesis

Chemo-enzymatic synthesis combines the selectivity of enzymes with the efficiency of chemical reactions to produce complex molecules like unsaturated aldehydes. rsc.orgrsc.org This approach is particularly valuable for creating specific isomers and reducing the environmental impact of chemical processes. rsc.org

The selective oxidation of unsaturated fatty acids, such as oleic acid, presents a direct route to unsaturated aldehydes. However, controlling the reaction to prevent over-oxidation to the carboxylic acid or cleavage of the carbon-carbon double bond is a significant challenge.

One approach involves the oxidative cleavage of oleic acid. This process can yield a variety of products, including aldehydes, by breaking the double bond. matec-conferences.orgresearchgate.netmdpi.com For instance, the oxidation of oleic acid can produce aldehydes, though often as part of a complex mixture of short-chain and medium-chain fatty acids and dicarboxylic acids. matec-conferences.orgresearchgate.net The reaction conditions, such as the type of catalyst and the ratio of oxidizing agents like hydrogen peroxide to oleic acid, can be tuned to influence the product distribution. matec-conferences.org

Another strategy focuses on the thermal decomposition of hydroperoxides formed from the oxidation of oleic acid. dss.go.th At temperatures above 100°C, these hydroperoxides break down to form various secondary oxidation products, including aldehydes. dss.go.th The initial oxidation of oleic acid leads to the formation of hydroperoxides at positions 8, 9, 10, and 11 along the carbon chain. Subsequent cleavage of the carbon-carbon bond next to the resulting alkoxy radical can produce an aldehyde and an acid or ester. dss.go.th

A more common and controlled method for generating aldehydes is the reduction of carboxylic acids or their derivatives. This avoids the complexities of selective oxidation.

Enzymatic reduction offers a highly specific route. Carboxylic acid reductases (CARs) are enzymes that can convert a wide range of fatty acids (from C6 to C18) into their corresponding aldehydes. pnas.orggoogle.comgoogle.com These enzymes require co-substrates like ATP and NADPH to function. pnas.org The process involves the activation of the fatty acid, often to an acyl-CoA or acyl-protein intermediate, followed by reduction to the aldehyde. nih.gov Notably, these enzymatic reductions can be stereospecific, preserving the cis or trans geometry of the double bond from the starting unsaturated fatty acid. google.com This method has been successfully demonstrated for the conversion of oleic acid to its corresponding aldehyde. google.comgoogle.com

Chemical methods for the direct reduction of carboxylic acids to aldehydes are also available. A notable example is the use of a nickel catalyst in combination with an activator like dimethyl dicarbonate (B1257347) and a silane (B1218182) reductant. acs.org This system has shown broad applicability for various substrates without over-reduction to the alcohol. acs.org

The table below summarizes key chemo-enzymatic approaches for aldehyde synthesis.

ApproachStarting MaterialKey Reagents/EnzymesProductKey Features
Enzymatic Reduction Unsaturated Fatty Acids (e.g., Oleic Acid)Carboxylic Acid Reductase (CAR), ATP, NADPHUnsaturated AldehydesHigh selectivity, preserves double bond stereochemistry. pnas.orggoogle.com
Chemical Reduction Carboxylic AcidsNickel catalyst, dimethyl dicarbonate, silaneAldehydesGood yields, avoids over-reduction to alcohols. acs.org
Oxidative Cleavage Unsaturated Fatty Acids (e.g., Oleic Acid)Hydrogen peroxide, metal catalystsMixture of aldehydes and carboxylic acidsBreaks the double bond to form shorter chain products. matec-conferences.orgresearchgate.net

Selective Oxidation Strategies from Unsaturated Fatty Acids (e.g., Oleic Acid)

Hydroformylation Reactions for Olefinic Aldehydes

Hydroformylation, also known as the oxo process, is a powerful industrial method for synthesizing aldehydes from alkenes. mt.comtesisenred.net The reaction involves the addition of a formyl group (–CHO) and a hydrogen atom across the double bond of an olefin in the presence of a transition metal catalyst and syngas (a mixture of carbon monoxide and hydrogen). mt.com

For the synthesis of long-chain aldehydes like 17-octadecenal, the linear product is typically desired. tesisenred.net The choice of catalyst and ligands is crucial for controlling the regioselectivity of the reaction, favoring the formation of the linear aldehyde over its branched isomer. mt.comtesisenred.net While rhodium-based catalysts are common, cobalt catalysts are also used, particularly for the hydroformylation of long-chain olefins. researchgate.netincatt.nl Recent advancements have focused on developing highly regioselective catalysts, such as rhodium clusters encapsulated in zeolites, which can achieve over 99.7% selectivity for linear aldehydes from C6-C12 α-olefins. cas.cn

Table of Hydroformylation Catalysts and Conditions:

Catalyst SystemSubstrate TypeTypical ConditionsKey Advantages
Rhodium-phosphine complexes Petrochemical feedstocks (e.g., propene)40-140 °C, 10-80 barHigh activity and selectivity for linear aldehydes under milder conditions. incatt.nl
Cobalt carbonyl (unmodified) Long-chain olefins140-200 °C, 100-300 barLower cost of metal. incatt.nl
Phosphine-modified cobalt Long-chain olefins180-200 °C, 50-150 barOperates at lower pressures than unmodified cobalt. incatt.nl
Supported Rh clusters in zeolites Medium and long-chain α-olefinsNot specifiedExtremely high regioselectivity (>99.7%) for linear aldehydes. cas.cn

Regioselective and Stereoselective Synthesis of Octadecenal Isomers (e.g., (11Z)-11-Octadecenal)

The synthesis of specific isomers of octadecenal, such as (11Z)-11-octadecenal, requires precise control over the position and stereochemistry of the double bond. Such syntheses often involve multi-step sequences utilizing well-established organic reactions.

For example, the synthesis of (Z)-11-octadecenal and (Z)-13-octadecenal, components of the sex pheromone of the Japanese rice leaffolder moth, has been achieved through methods that allow for the specific placement of the Z-configured double bond. researchgate.netucm.es These syntheses often employ acetylene (B1199291) coupling reactions followed by stereoselective reduction of the resulting alkyne to a Z-alkene, for instance, using a Lindlar catalyst (palladium on barium sulfate (B86663) poisoned with quinoline). researchgate.net

Development of Synthetic Precursors and Analogues for Research

The synthesis of precursors and analogues of this compound is essential for exploring its biological functions and developing new applications. Fatty aldehydes themselves serve as metabolically flexible precursors for a variety of other molecules, such as alkanes, fatty acids, and wax esters, through further enzymatic conversions. plos.org

Synthetic strategies often focus on creating building blocks that can be readily converted to the final aldehyde or its analogues. For very long-chain polyunsaturated fatty acids (VLC-PUFAs), a common approach involves coupling a saturated precursor with a polyunsaturated one. rsc.org For instance, a DHA-derived aldehyde can be reacted with a masked decanoic acid nucleophile. The resulting secondary alcohol can then be deoxygenated to form the final VLC-PUFA structure. rsc.org This modular approach allows for the synthesis of various analogues and isotopically labeled compounds for metabolic studies. rsc.org

Derivatization Strategies for Structure-Activity Relationship Studies

To understand how the structure of this compound relates to its biological activity, researchers synthesize and test various derivatives. This involves chemically modifying the aldehyde functional group or the carbon-carbon double bond. nih.govsci-hub.se

The aldehyde group is a common target for derivatization. It can be readily converted into other functional groups or used in condensation reactions. For example, aldehydes can be derivatized with reagents like D-cysteine to form thiazolidine (B150603) derivatives for analytical purposes. researchgate.net For structure-activity relationship (SAR) studies, the aldehyde can be reduced to an alcohol or oxidized to a carboxylic acid to determine the importance of the carbonyl group for biological function. nih.gov

The double bond can also be modified, for instance, through hydrogenation to produce the saturated aldehyde, octadecanal, or through epoxidation. acs.orgwikipedia.org Comparing the activity of these derivatives to the parent compound provides insights into the role of unsaturation. nih.gov These SAR studies are crucial for optimizing the potency and selectivity of biologically active compounds. sci-hub.se

Biological and Ecological Function Studies of 17 Octadecenal

Role as a Secondary Metabolite in Organismal Interactions

17-Octadecenal has been identified as a secondary metabolite in various organisms, where it is believed to play a role in self-defense and interactions with the environment. Secondary metabolites are organic compounds that are not directly involved in the normal growth, development, or reproduction of an organism but often have important ecological functions.

The presence of this compound has been noted in the chemical profiles of different species, including insects and plants. For instance, it has been detected in the volatile compounds of certain insects, suggesting a potential role in their defense mechanisms or in mediating interactions with other organisms. In plants, this compound may contribute to resistance against pests and diseases. The production of such secondary metabolites is often a response to environmental stressors, such as attacks by herbivores or pathogens.

Research has shown that the profile of secondary metabolites, including aldehydes like this compound, can vary significantly among different types and even within the same species, indicating a high degree of specialization and adaptation to specific ecological niches. For example, analysis of Kasturi mango (Mangifera casturi) revealed variations in secondary metabolites among different types, with this compound being one of the identified compounds. researchgate.net

Function in Chemical Communication (e.g., Potential as Pheromones)

Chemical communication is a vital aspect of the biology of many organisms, and this compound appears to be an important player in this intricate language. Pheromones, which are chemical substances produced and released into the environment by an animal, affecting the behavior or physiology of others of its species, are a key component of this communication.

Interspecies Chemical Signaling Mechanisms

While primarily associated with intraspecies communication, there is evidence to suggest that this compound may also be involved in interspecies signaling. For instance, the chemical signals emitted by one species can be intercepted by another, a phenomenon known as eavesdropping. Predators and parasitoids often use the pheromones of their prey or hosts to locate them.

Studies on various moth species have highlighted the complexity of pheromone blends, where specific ratios of compounds are crucial for species recognition. While major pheromone components are responsible for long-range attraction, minor components can play a critical role in preventing interspecies mating. For example, in the rice pest Chilo suppressalis, a pheromone blend containing (Z)-11-hexadecenal and (Z)-13-octadecenal was found to attract other species as well, indicating a lack of specificity. mdpi.com However, the addition of minor components can enhance the specificity of the signal, ensuring that it is recognized only by the intended species. mdpi.com

Intraspecies Communication and Related Behavioral Responses

The role of this compound and related long-chain aldehydes as sex pheromones is more established in the context of intraspecies communication, particularly in insects. These compounds are often produced by females to attract males for mating. The specific blend of aldehydes can be highly species-specific, ensuring reproductive isolation.

In some moth species, aldehydes are key components of the female-emitted sex pheromone blend. iupac.org The biosynthesis of these aldehydic pheromones is a complex process, often involving the conversion of fatty acids or alcohols into their corresponding aldehydes. tandfonline.com The detection of these chemical cues by the antennae of male moths triggers a specific behavioral response, leading them to the source of the pheromone. researchgate.net

The table below summarizes the role of related octadecenal compounds in insect communication:

Insect SpeciesCompound(s)Role
Chilo suppressalis (Rice Stem Borer)(Z)-11-hexadecenal, (Z)-13-octadecenalSex pheromone components mdpi.comtandfonline.com
Heliothis virescensBlend of aldehydes including hexadecenalPheromone blend iupac.org
Callosamia promethea (Promethea Moth)(4E,6E,11Z,13Z)-16:AldMajor sex pheromone component researchgate.net
Amerrhinus ynca (Coconut Weevil)OctadecanalMale-produced aggregation pheromone scielo.br

Contribution to Sensory and Olfactory Profiles in Biological Systems

This compound has been identified as a volatile flavor constituent in roasted pork. sci-hub.se Its presence, along with other volatile compounds, contributes to the characteristic aroma and flavor of the cooked meat. The formation of these compounds is often a result of lipid oxidation and other chemical reactions that occur during the cooking process.

In the plant kingdom, aldehydes are significant contributors to the aroma of fruits and vegetables. mdpi.com For example, this compound has been detected in the volatile profile of mangoes. researchgate.net The specific composition of these volatile compounds can vary depending on the cultivar, ripeness, and growing conditions, leading to the diverse range of aromas observed in different fruits. mdpi.com

Investigation of Antimicrobial and Antioxidant Activities

Recent research has begun to explore the potential antimicrobial and antioxidant properties of this compound and related compounds. These properties could have significant implications for the development of new natural preservatives and therapeutic agents.

Studies have shown that extracts from various natural sources containing this compound exhibit antimicrobial activity against a range of pathogenic bacteria. onlinescientificresearch.comresearchgate.net For example, extracts from the marine seaweed Sargassum have been found to contain 13-octadecenal (B12981596), which, either individually or in synergy with other compounds, inhibits the growth of pathogenic bacteria. mdpi.com Similarly, this compound has been identified in the essential oil of Dorema ammoniacum roots, which demonstrated antibacterial activity.

The antioxidant potential of this compound has also been investigated. It was detected in the chloroform (B151607) extract of Teucrium persicum, which showed significant radical scavenging activity. brieflands.com Furthermore, it has been identified in extracts of Dipteryx punctata, which also exhibited antioxidant properties. mdpi.com

Proposed Mechanisms of Microbial Cell Membrane Disruption

The antimicrobial activity of long-chain aldehydes like this compound is often attributed to their ability to disrupt microbial cell membranes. The hydrophobic nature of the long hydrocarbon chain allows the molecule to insert itself into the lipid bilayer of the cell membrane. mdpi.com This insertion can lead to a loss of membrane integrity, causing leakage of intracellular components and ultimately cell death.

Several models have been proposed to explain how antimicrobial peptides and other amphipathic molecules disrupt cell membranes, and these may provide insights into the mechanism of action for long-chain aldehydes. These models include the "barrel-stave," "carpet," and "toroidal pore" models, all of which describe different ways in which molecules can permeabilize the membrane. mdpi.comresearchgate.net The primary interaction is often electrostatic, with positively charged molecules being attracted to the negatively charged bacterial membrane surface. frontiersin.orgnih.gov This initial binding is followed by the insertion of the hydrophobic portions of the molecules into the membrane core, leading to its disruption. frontiersin.org

Free Radical Scavenging Pathways and Oxidative Stress Mitigation

While direct studies on the free radical scavenging pathways of this compound are not extensively documented, the broader class of lipid-derived aldehydes, to which this compound belongs, is intrinsically linked to oxidative stress and its mitigation. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the ability of an organism to detoxify these reactive products. nih.gov ROS can cause significant damage to cellular components, including lipids, proteins, and DNA. nih.gov

The formation of aldehydes is often a consequence of lipid peroxidation, a key event in oxidative stress where ROS attack polyunsaturated fatty acids in cell membranes. nih.govfrontiersin.org These resulting aldehydes, many of which are highly reactive, can further contribute to cellular damage and are considered markers of oxidative stress. nih.govmdpi.com

Organisms have evolved sophisticated enzymatic pathways to manage and detoxify these aldehydes, thereby mitigating oxidative stress. A crucial family of enzymes in this process is the aldehyde dehydrogenases (ALDHs). nih.govmdpi.com ALDHs catalyze the oxidation of a wide range of endogenous and exogenous aldehydes into their corresponding carboxylic acids, which are generally less reactive and can be further metabolized. nih.govfrontiersin.orgmdpi.com The induction of ALDH gene expression has been observed in various plant species when exposed to conditions that generate oxidative stress, such as dehydration, high salinity, and the presence of heavy metals. nih.govmdpi.com This upregulation of ALDHs helps to prevent the accumulation of toxic aldehydes and enhances the organism's tolerance to the stress. mdpi.commdpi.com

Research on Antimicrobial Peptides and Bioactive Compounds (general context for octadecenal)

Research into naturally occurring compounds with antimicrobial properties has identified various long-chain aldehydes, including isomers of octadecenal, as bioactive molecules. These findings place this compound within a class of compounds recognized for their potential role in defense against microbial pathogens.

A study on the methanolic extract of the green seaweed Ulva sp. identified this compound as a constituent compound with potential antifungal activity. dergipark.org.tr This is a significant finding, directly suggesting a role for this compound in antimicrobial defense. Further supporting the antimicrobial potential of this class of molecules, a related compound, 13-octadecenal, has been reported as a potent antibacterial and antimicrobial agent in studies of Solanum aethiopicum. abjournals.org Similarly, extracts from the marine alga Enteromorpha linza containing 13-octadecenal have been shown to inhibit the growth of pathogenic bacteria. researchgate.net

The context for these findings is the broader search for bioactive compounds from natural sources. onlinescientificresearch.commdpi.com Many organisms, particularly those in competitive environments like marine ecosystems, produce secondary metabolites as a defense mechanism. mdpi.com These metabolites include a wide array of chemical structures, from peptides to fatty acid derivatives like aldehydes. onlinescientificresearch.commdpi.com For instance, analysis of extra virgin olive oil has revealed the presence of Z-9-Octadecenal, which is noted for its antimicrobial properties. researchgate.net Another isomer, 9,17-Octadecadienal, found in endophytic fungi and medicinal plants, has demonstrated both antioxidant and antibacterial properties. onlinescientificresearch.com

The table below summarizes findings on various octadecenal isomers and related aldehydes, highlighting their identified antimicrobial activities and the organisms in which they were found.

Compound NameIdentified ActivitySource Organism/Extract
This compound Potential antifungalUlva sp. (methanolic extract) dergipark.org.tr
13-Octadecenal, (Z)- AntimicrobialLindera setchuenensis, Bidens pilosa onlinescientificresearch.com
13-Octadecenal Antibacterial, AntimicrobialSolanum aethiopicum abjournals.org, Enteromorpha linza researchgate.net
9-Octadecenal, (Z)- AntimicrobialExtra virgin olive oil researchgate.net
9,17-Octadecadienal, (Z)- Antioxidant, AntibacterialEndophytic fungus, medicinal plants onlinescientificresearch.com

These studies collectively suggest that long-chain unsaturated aldehydes, including this compound, are part of the chemical defense arsenal (B13267) of various organisms.

Involvement in Cellular Signaling Pathways

Long-chain aldehydes, as products of lipid metabolism and peroxidation, are increasingly recognized for their roles as signaling molecules that can influence various cellular pathways. While specific research on this compound is emerging, related aldehydes have been shown to participate in critical signaling cascades.

One area of involvement is in stress signaling. The accumulation of aldehydes resulting from oxidative stress can trigger adaptive responses within the cell. researchgate.netnih.gov At certain concentrations, lipid-derived aldehydes can upregulate genes associated with survival and activate antioxidant responses. researchgate.netnih.gov This indicates that these molecules are not just damaging byproducts but can also function as signals to initiate protective mechanisms. The aldehyde dehydrogenase (ALDH) enzyme family is a key player in this context, not only by detoxifying aldehydes but also by being regulated by stress-related signaling pathways. mdpi.commdpi.com

There is also evidence linking octadecenal isomers to specific signaling pathways. For instance, 5-Octadecenal has been identified as a fatty aldehyde lipid molecule involved in cell signaling. mdpi.com Furthermore, research on sphingolipid metabolism, a crucial component of cellular signaling that regulates processes like cell growth, differentiation, and apoptosis, has implicated hexa/octadecenal in its pathways. limes-institut-bonn.de

The Nuclear Factor kappa B (NF-κB) and protein kinase B (Akt) signaling pathways, which are central to inflammatory responses and cell survival, can also be influenced by aldehyde-related compounds. A study on chronic obstructive pulmonary disease identified 13-Octadecenal,(Z)- as a compound of interest in the context of modulating the ER/AKT/NF-κB pathway. dergipark.org.tr This suggests that long-chain aldehydes could play a role in regulating inflammation and cellular responses to disease.

The table below outlines key signaling pathways and the demonstrated or potential involvement of aldehydes.

Signaling PathwayGeneral FunctionLink to Aldehydes
Oxidative Stress ResponseUpregulation of antioxidant and survival genes.Lipid-derived aldehydes can act as signaling molecules to activate these pathways. researchgate.netnih.gov
Sphingolipid MetabolismRegulation of cell growth, differentiation, apoptosis.Involves hexa/octadecenal in its metabolic processes. limes-institut-bonn.de
ER/AKT/NF-κB PathwayRegulation of inflammation, cell survival, and proliferation.13-Octadecenal,(Z)- has been associated with the modulation of this pathway. dergipark.org.tr
Pheromone SignalingInsect chemical communication for mating and aggregation.Aldehydes are common components of insect pheromones, mediating behavioral responses. mdpi.comnih.gov

These findings underscore the potential for this compound, as a C17 aldehyde, to be an active participant in the complex network of cellular signaling.

Adaptive Roles in Biotic and Abiotic Stress Responses in Producer Organisms

In sessile organisms like plants, the ability to respond to environmental challenges is crucial for survival. These challenges, categorized as biotic (e.g., pathogens, herbivores) and abiotic (e.g., drought, salinity, extreme temperatures), trigger a cascade of adaptive responses. mdpi.comacademicjournals.org Lipid-derived aldehydes, including potentially this compound, play a significant role in these stress responses, acting as signaling molecules. researchgate.netnih.gov

Under abiotic stress conditions such as drought, high salinity, or extreme temperatures, plants often experience an increase in reactive oxygen species (ROS), leading to lipid peroxidation and the generation of aldehydes. mdpi.comnih.gov While high concentrations of these aldehydes can be toxic, lower, controlled levels are involved in signaling processes that help the plant adapt. nih.gov For example, the accumulation of aldehydes can trigger the expression of stress-responsive genes, including those for aldehyde dehydrogenases (ALDHs), which detoxify the aldehydes and enhance stress tolerance. mdpi.commdpi.com The expression of ALDH genes is known to be upregulated by stressors like salinity and dehydration. nih.gov

In the context of biotic stress, such as pathogen attack or insect herbivory, plants produce a variety of secondary metabolites as a defense. frontiersin.orgwur.nl Volatile aldehydes can be part of this chemical defense, either by having direct antimicrobial or anti-herbivore effects or by acting as signals to activate broader defense responses within the plant. researchgate.net Furthermore, some aldehydes function as key components in insect chemical communication. mdpi.comfrontiersin.org For instance, aldehydes are common constituents of insect sex and aggregation pheromones. mdpi.comnih.gov Pathogen infection in an insect can alter its chemical profile, including the production of pheromone components, which can affect its behavior and reproductive success. nih.gov This highlights a role for aldehydes in the complex interactions between organisms under biotic stress.

The adaptive roles of aldehydes in stress responses are summarized in the table below.

Stress TypeOrganism's ResponseRole of Aldehydes
Abiotic Stress (Drought, Salinity, Temperature)Activation of protective mechanisms, gene expression changes.Act as signaling molecules to upregulate stress-responsive and detoxification genes (e.g., ALDHs). mdpi.comresearchgate.netnih.gov
Biotic Stress (Pathogen Attack)Production of defensive secondary metabolites.Can have direct antimicrobial properties and act as signaling molecules for defense activation. dergipark.org.trresearchgate.net
Biotic Stress (Herbivory/Insect Interactions)Emission of volatile organic compounds, synthesis of defense compounds.Function as defensive compounds or as pheromones in insect-insect communication, influencing behavior. mdpi.comfrontiersin.org

Collectively, these findings indicate that lipid-derived aldehydes are not merely byproducts of stress but are active participants in the signaling and defense systems that enable organisms to adapt to and survive in challenging environments.

Advanced Analytical Methodologies for 17 Octadecenal Characterization and Quantification

Chromatographic Techniques

Chromatography is a cornerstone for the separation of 17-Octadecenal from intricate mixtures, enabling its subsequent identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification in Complex Matrices

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary and powerful tool for the analysis of this compound. chemmethod.compcbiochemres.com This technique is particularly well-suited for volatile and semi-volatile compounds like aldehydes. impactanalytical.com In GC-MS, the sample is first vaporized and separated based on the compound's boiling point and interaction with a stationary phase within a capillary column. pcbiochemres.comnih.gov As the separated compounds elute from the column, they enter the mass spectrometer, which ionizes them and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each compound. spectroscopyonline.com This mass spectrum serves as a molecular fingerprint, allowing for confident identification by comparing it to established spectral libraries like the NIST library. researchgate.netamazonaws.com

GC-MS has been successfully employed to identify this compound in a variety of complex matrices. For instance, it has been detected in methanolic extracts of marine organisms and in various plant seed oils. chemmethod.comresearchgate.net The technique's high sensitivity and selectivity are crucial when dealing with such samples, where this compound may be present at low concentrations alongside numerous other compounds. spectroscopyonline.comgtiit.edu.cn For quantitative analysis, specific ions from the mass spectrum of this compound are monitored, and their signal intensity is compared to that of a known standard. To enhance accuracy, especially in complex environmental samples, comprehensive two-dimensional GC coupled with high-resolution time-of-flight mass spectrometry (GC×GC-HRTOFMS) can be utilized for more precise identification and quantification. researchgate.netnih.gov

The operational parameters of the GC-MS system are critical for achieving optimal separation and detection. These parameters include the type of capillary column, the temperature program of the oven, the injector temperature, and the carrier gas flow rate. pcbiochemres.comnih.govresearchgate.netabjournals.org For example, a common setup might involve a DB-WAX or similar capillary column with a programmed temperature gradient to ensure the separation of a wide range of compounds. nih.gov

Table 1: GC-MS Parameters for Volatile Compound Analysis

Parameter Typical Setting Reference
Column DB-WAX or Rxi-624Sil MS (30 m x 0.25 mm, 0.25 µm film thickness) nih.gov, aesan.gob.es
Carrier Gas Helium researchgate.net, nih.gov
Flow Rate 1 mL/min researchgate.net, nih.gov, aesan.gob.es
Injection Mode Splitless nih.gov
Injector Temp. 250 - 300 °C researchgate.net, pcbiochemres.com, nih.gov
Oven Program Initial temp 40-60°C, ramped to 250-350°C researchgate.net, abjournals.org, nih.gov
MS Detector Electron Ionization (EI) at 70 eV nih.gov
Mass Range 29-550 m/z nih.gov

High-Performance Liquid Chromatography (HPLC) for Separation

High-Performance Liquid Chromatography (HPLC) is another versatile technique for the separation of compounds. labcompare.com Unlike GC, which is suited for volatile compounds, HPLC can separate non-volatile and semi-volatile substances dissolved in a liquid solvent. ufl.edu The separation principle in HPLC is based on the differential distribution of the analyte between a liquid mobile phase and a solid stationary phase packed in a column. shodex.com

For a compound like this compound, which possesses a long, non-polar hydrocarbon chain and a polar aldehyde group, reversed-phase HPLC (RP-HPLC) is a suitable separation mode. shimadzu.it In RP-HPLC, the stationary phase is non-polar, and the mobile phase is polar (e.g., a mixture of water with methanol (B129727) or acetonitrile). Compounds with higher polarity will elute faster, while less polar compounds like this compound will be retained longer on the column. shimadzu.it The composition of the mobile phase can be kept constant (isocratic elution) or varied over time (gradient elution) to achieve optimal separation of a wide range of components. ufl.edu

While HPLC is primarily a separation technique, it is often coupled with a detector, such as a UV-Vis detector or a mass spectrometer (LC-MS), for identification and quantification. impactanalytical.comlabcompare.com LC-MS, in particular, offers high sensitivity and specificity for a broad range of organic molecules that are not amenable to GC-MS analysis. impactanalytical.com

Spectroscopic Approaches

Spectroscopic methods are indispensable for elucidating the molecular structure of this compound.

Fourier Transform Infrared (FT-IR) Spectroscopy for Structural Elucidation

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. wikipedia.orgrtilab.com The method is based on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the molecules absorb radiation at frequencies corresponding to their vibrational modes. nih.gov The resulting FTIR spectrum is a unique "fingerprint" of the molecule, showing absorption bands characteristic of its functional groups. rtilab.comnih.gov

For this compound, the FTIR spectrum would exhibit key absorption bands that confirm its structure. chemmethod.com A strong, sharp peak typically in the range of 1720-1740 cm⁻¹ is indicative of the C=O (carbonyl) stretching vibration of the aldehyde group. The spectrum would also show peaks corresponding to the C-H stretching of the long aliphatic chain and the C=C stretching of the double bond. phcogj.com The presence of these characteristic peaks in an FTIR spectrum provides strong evidence for the structural features of this compound. chemmethod.comresearchgate.net FTIR analysis has been used alongside GC-MS to confirm the presence of various bioactive compounds, including aldehydes, in plant extracts. chemmethod.comabjournals.org

Table 2: Characteristic FT-IR Absorption Bands for this compound

Functional Group Vibrational Mode Approximate Wavenumber (cm⁻¹) Reference
Aldehyde C=O Stretch 1720-1740 phcogj.com, analysis.rs
Alkene C=C Stretch ~1655 phcogj.com
Aliphatic C-H Stretch 2850-3000 phcogj.com
Aldehyde C-H Stretch 2720-2820 N/A

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of a molecule. libretexts.org It provides detailed information about the carbon-hydrogen framework, including the connectivity of atoms and their spatial arrangement. youtube.com The principle of NMR relies on the magnetic properties of certain atomic nuclei, such as ¹H (proton) and ¹³C. libretexts.org When placed in a strong magnetic field, these nuclei can absorb radiofrequency radiation at specific frequencies, which are influenced by their chemical environment. libretexts.orgnih.gov

In the ¹H NMR spectrum of this compound, distinct signals would appear for the different types of protons in the molecule. The aldehydic proton would typically appear as a singlet or a triplet in the downfield region (around 9.4-10.0 ppm). Protons adjacent to the double bond (vinylic protons) would resonate in the range of 5.0-6.5 ppm. The numerous methylene (B1212753) (-CH₂-) and the terminal methyl (-CH₃) protons of the long aliphatic chain would produce signals in the upfield region of the spectrum. phcogj.com The splitting pattern of these signals (e.g., singlet, doublet, triplet) provides information about the number of neighboring protons, which helps to piece together the molecular structure. libretexts.orgyoutube.com

¹³C NMR spectroscopy provides complementary information by showing distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the aldehyde group would be highly deshielded and appear far downfield. The carbons of the double bond and the aliphatic chain would also have characteristic chemical shifts. Together, ¹H and ¹³C NMR, along with two-dimensional NMR techniques, can provide an unambiguous confirmation of the structure of this compound. acgpubs.orgnih.gov

Advanced Sample Preparation and Extraction Techniques for Trace Analysis

The effective analysis of this compound, especially at trace levels in complex matrices, is highly dependent on the sample preparation and extraction methods used. researchgate.net The goal is to isolate and concentrate the analyte of interest while removing interfering substances. nih.gov

For volatile compounds like this compound, Solid-Phase Microextraction (SPME) is a simple, solvent-free, and efficient technique. nih.govresearchgate.net In SPME, a fused-silica fiber coated with a suitable stationary phase is exposed to the headspace of the sample or directly immersed in a liquid sample. The analytes partition onto the fiber, which is then transferred to the injector of a GC-MS for analysis. nih.gov The choice of fiber coating is crucial and depends on the polarity of the target analyte. researchgate.net

Traditional extraction methods like Soxhlet extraction and maceration using organic solvents such as methanol, ethanol, or hexane (B92381) are also employed, particularly for extracting compounds from solid samples like plant material. chemmethod.comdergipark.org.trtandfonline.com Soxhlet extraction provides a continuous and efficient extraction but can involve high temperatures that might degrade thermally labile compounds. tandfonline.comgoogle.com

More modern techniques such as ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) can enhance extraction efficiency and reduce extraction time and solvent consumption. tandfonline.comgoogle.comPressurized liquid extraction (PLE) is another advanced method that uses solvents at elevated temperatures and pressures to improve extraction performance. nih.gov These techniques are often followed by a clean-up step, such as solid-phase extraction (SPE), to remove matrix components that could interfere with the final analysis. nih.gov

Development and Validation of Quantitative Analytical Methods

The accurate quantification of this compound in various matrices is crucial for understanding its biological roles, industrial applications, and presence as a volatile compound in food and environmental samples. The development and validation of robust analytical methods are therefore essential. Gas chromatography-mass spectrometry (GC-MS) is a primary technique for this purpose, often preceded by an extraction step such as headspace solid-phase microextraction (HS-SPME) to isolate and concentrate the analyte from the sample matrix.

Method validation ensures that the analytical procedure is suitable for its intended purpose. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. While specific validation studies exclusively for this compound are not extensively documented in publicly available literature, the principles and expected performance can be inferred from methods validated for other structurally similar long-chain unsaturated aldehydes.

Research Findings:

The development of a quantitative method typically begins with optimizing the analytical conditions, such as the GC column, temperature program, and mass spectrometer settings, to achieve good chromatographic separation and sensitive detection of the target analyte. For aldehydes, derivatization is sometimes employed to improve stability and chromatographic behavior, although direct analysis is also common. d-nb.infoscielo.br

Validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH). mdpi.com This process involves a series of experiments to determine the method's performance characteristics.

Linearity: This is the ability of the method to produce results that are directly proportional to the concentration of the analyte. It is typically evaluated by analyzing a series of standards at different concentrations and assessing the correlation coefficient (r or R²) of the resulting calibration curve. d-nb.info For many volatile aldehydes, linearity with R² values greater than 0.99 is achievable. science.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. d-nb.info These are often determined based on the signal-to-noise ratio, with common ratios being 3:1 for LOD and 10:1 for LOQ. nih.gov For long-chain aldehydes, LODs and LOQs can range from the low nanogram per gram (ng/g) to microgram per kilogram (µg/kg) level, depending on the sample matrix and instrumentation. nih.govnih.gov

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value and is often expressed as percent recovery. Precision is the degree of agreement among a series of measurements and is typically expressed as the relative standard deviation (RSD). Both are assessed by analyzing replicate samples spiked with a known amount of the analyte at different concentration levels. scienceopen.com

The following tables present examples of validation data for analytical methods developed for various aldehydes, which are analogous to the parameters that would be established for a quantitative method for this compound.

Table 1: Exemplar Validation Parameters for Aldehyde Quantification by GC-MS

AnalyteLinearity (R²)LODLOQMatrixReference
Hexanal>0.990.03 mg/kg0.09 mg/kgDry-cured Ham nih.gov
Heptanal>0.990.04 mg/kg0.12 mg/kgDry-cured Ham nih.gov
Octanal>0.990.03 mg/kg0.09 mg/kgDry-cured Ham nih.gov
Nonanal>0.990.05 mg/kg0.15 mg/kgDry-cured Ham nih.gov
(E)-2-Decenal>0.990.06 mg/kg0.18 mg/kgDry-cured Ham nih.gov
Formaldehyde0.99935.74 ng/g17.39 ng/gMilk nih.gov
Acetaldehyde0.998011.00 ng/g33.33 ng/g20% Ethanol nih.gov

Table 2: Exemplar Accuracy and Precision Data for Aldehyde Quantification

AnalyteRecovery (%)Precision (RSD %)MatrixReference
Propanal88 - 109< 6.95Cat Food scienceopen.com
Pentanal88 - 109< 6.95Cat Food scienceopen.com
Hexanal88 - 109< 6.95Cat Food scienceopen.com
Octanal88 - 109< 6.95Cat Food scienceopen.com
trans-2-Nonenal88 - 109< 6.95Cat Food scienceopen.com
Formaldehyde68.37 - 128.221.34 - 14.53Various Foods nih.gov
Acetaldehyde68.37 - 128.221.34 - 14.53Various Foods nih.gov

These tables illustrate the typical performance of validated quantitative methods for aldehydes. A method for this compound would be expected to achieve similar performance characteristics, allowing for its reliable measurement in complex samples. The specific values for LOD, LOQ, accuracy, and precision would depend on the specific matrix being analyzed and the exact sample preparation and instrumental conditions used.

Research Applications and Emerging Directions for 17 Octadecenal

Utilization in Bio-based Material Development Research

As the demand for sustainable and environmentally friendly materials grows, researchers are increasingly turning to biomass-derived compounds. 17-Octadecenal has been identified as a promising platform chemical for the development of bio-based products.

Research has identified this compound as a significant component in the extracts of certain plants, such as the leaves of Eucalyptus grandis, where it can constitute over 15% of the extracted compounds. researchgate.net This natural abundance positions it as a potential precursor for the synthesis of biofuels. researchgate.net Aldehydes can be converted into alkanes, the primary components of diesel and gasoline, through hydrodeoxygenation processes. The long carbon chain of this compound is particularly suitable for producing high-energy-density fuels.

Furthermore, its structure is amenable to modification for the creation of specialty lipids. google.comuni-goettingen.de The aldehyde functional group can be oxidized to a carboxylic acid or reduced to an alcohol, forming the basis for various esters that can be used as synthetic lubricants, plasticizers, or components of advanced biomaterials. The double bond offers another site for chemical modification, allowing for polymerization or the attachment of other functional groups to create complex lipid structures with tailored properties. google.com

The same properties that make this compound a candidate for biofuels also make it a subject of interest in industrial solvent research. researchgate.net Traditional industrial solvents are often derived from petrochemicals and can be harmful to the environment. northwestsolventsandsupply.com There is a significant push to develop "green" solvents from renewable resources. Analysis of extracts from Eucalyptus grandis leaves suggests that constituents like this compound could be developed into value-added industrial solvents. researchgate.net Its long hydrocarbon tail provides nonpolar characteristics, while the aldehyde group adds polarity, suggesting it could be effective in a range of applications, from cleaning and degreasing to use as a medium for chemical reactions.

Investigation as a Precursor for Biofuels and Specialty Lipids

Investigation as a Corrosion Inhibitor

The protection of metals from corrosion is a major industrial challenge, and organic molecules are often used as inhibitors. ionexchangeglobal.com Aldehydes, in particular, have been shown to be effective due to their ability to adsorb onto metal surfaces and form a protective barrier. samipubco.comtechscience.com While extensive research has been conducted on related isomers like 9-Octadecenal, these studies provide a strong theoretical framework for the potential of this compound in this application. samipubco.compcbiochemres.com

The effectiveness of an organic corrosion inhibitor is largely determined by its ability to adsorb onto the metal surface. princeton.eduplos.org This adsorption can occur through two primary mechanisms: physisorption, which involves electrostatic interactions, and chemisorption, which involves the formation of chemical bonds between the inhibitor molecule and the metal atoms. researchgate.net

For long-chain aldehydes, the process is typically dominated by chemisorption. samipubco.com The aldehyde's oxygen atom, with its lone pair of electrons, can coordinate with the vacant d-orbitals of the metal (e.g., iron). techscience.comprinceton.edu Simultaneously, the π-electrons of the double bond can also interact with the metal surface. aip.orgresearchgate.net This multi-point attachment leads to the formation of a stable, organized layer on the metal. The long, hydrophobic hydrocarbon chain then orients away from the surface, creating a barrier that repels water and other corrosive agents. samipubco.com Studies on 9-Octadecenal show it adsorbs in a flat orientation on an Fe(110) surface, maximizing surface coverage and forming a compact, protective film. samipubco.com This mechanism is expected to be similar for this compound.

Computational chemistry has become an indispensable tool for understanding and predicting the performance of corrosion inhibitors at the molecular level. frontiersin.orgrsc.org Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are two powerful techniques used in this field. frontiersin.orgpcbiochemres.com

DFT is used to calculate various quantum chemical parameters that describe a molecule's reactivity. samipubco.compcbiochemres.com These include:

EHOMO (Energy of the Highest Occupied Molecular Orbital): Relates to the molecule's ability to donate electrons. A higher EHOMO value indicates a greater tendency for electron donation to the vacant orbitals of the metal, leading to stronger adsorption.

ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): Relates to the molecule's ability to accept electrons. A lower ELUMO value suggests a greater ability to accept electrons from the metal surface.

Energy Gap (ΔE = ELUMO - EHOMO): A smaller energy gap indicates higher reactivity and greater potential for adsorption on the metal surface. samipubco.com

MD simulations model the dynamic behavior of the inhibitor molecules interacting with the metal surface over time. These simulations can predict the adsorption energy, which indicates the strength of the bond between the inhibitor and the metal, and visualize the orientation of the molecules on the surface. samipubco.com For the related compound 9-Octadecenal, MD simulations have shown a strong adsorption energy consistent with chemisorption, confirming the formation of a stable protective layer. samipubco.com

Table 1: Quantum Chemical Parameters for 9-Octadecenal (as a proxy for this compound) Calculated via DFT. samipubco.com
ParameterDefinitionCalculated ValueImplication for Corrosion Inhibition
EHOMOEnergy of the Highest Occupied Molecular Orbital-6.215 eVIndicates a high capacity to donate electrons to the metal surface, facilitating strong adsorption.
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-2.289 eVIndicates the ability to accept electrons from the metal, contributing to back-bonding and stability.
Energy Gap (ΔE)Difference between ELUMO and EHOMO3.926 eVA relatively small gap suggests high reactivity and a greater tendency to adsorb onto the metal surface.
Dipole Moment (μ)Measure of molecular polarity1.859 DebyeA non-zero dipole moment contributes to the molecule's interaction with the metal surface and displacement of water molecules.

Elucidation of Adsorption Mechanisms on Metal Surfaces

Exploration in Bioremediation Strategies

Bioremediation utilizes biological organisms, such as microbes and fungi, to break down or neutralize environmental pollutants. mdpi.com Compounds derived from natural sources are of interest in this field for their potential to combat specific contaminants. tandfonline.comresearchgate.net this compound has been identified in extracts from marine macroalgae, such as Ulva fasciata, which have demonstrated antifungal properties. sab.ac.lkdergipark.org.tr This suggests a role for this compound in bioremediation strategies targeting pathogenic fungi. sab.ac.lkdergipark.org.trsciengine.com

Fungal pathogens can cause significant damage to crops and ecosystems. tandfonline.comsab.ac.lk The use of natural antifungal agents is a key aspect of green bioremediation approaches. researchgate.netnih.gov Research has shown that methanolic extracts of the seaweed Ulva containing this compound inhibit the growth of plant pathogenic fungi like Pseudopestalotiopsis theae. sab.ac.lk In one study, this compound was identified as one of the main chemical constituents with potential antifungal activity based on computational predictions. dergipark.org.tr The mechanism is likely related to the disruption of the fungal cell membrane or interference with essential metabolic pathways. The exploration of such naturally occurring aldehydes is part of a broader strategy to develop effective and environmentally safe methods for controlling the spread of harmful microorganisms. nih.govmdpi.com

Academic Research into Advanced Organic Synthesis Using this compound as a Starting Material

While extensive, dedicated research programs using this compound as a primary starting material for complex syntheses are not widely documented, its chemical structure makes it an inherently valuable precursor for advanced organic synthesis. kvmwai.edu.in The presence of two distinct reactive sites—the terminal alkene and the aldehyde carbonyl group—allows for a wide range of chemical transformations. kvmwai.edu.in Modern synthetic methods provide a playbook for how molecules like this compound can be utilized to build more complex molecular architectures. kvmwai.edu.in

The dual functionality of this compound enables the design and synthesis of a diverse array of derivatives. The aldehyde group can undergo reactions such as oxidation to a carboxylic acid, reduction to an alcohol, or condensation reactions to form imines and other nitrogen-containing heterocycles. The terminal double bond is amenable to reactions like epoxidation, hydrogenation, or metathesis.

A tangible example of a synthesized derivative is 18-isothiocyanato-17-octadecenal, which adds a reactive isothiocyanate group to the carbon backbone. naturalproducts.net The synthesis of such derivatives is a key focus in medicinal chemistry and materials science, where novel structures are created to explore new biological activities or material properties. jocpr.commdpi.com The general strategies for creating novel derivatives often involve multi-step reactions that selectively target one functional group while protecting the other, allowing for controlled and precise molecular construction. uhi.ac.ukorgsyn.org

Specialty chemicals are performance-oriented products valued for their function rather than their composition, serving high-value applications in numerous industries. mlunias.comcefic.org Research into long-chain aldehydes suggests potential applications for this compound in this sector. For instance, the related isomer 9-Octadecenal is officially recognized as a flavoring agent, highlighting a potential use for this compound in the food and fragrance industry, a major segment of the specialty chemicals market. mlunias.comonlinescientificresearch.com

Furthermore, research on other isomers has revealed significant biological activity. A study on the marine sponge Cliona celata identified 13-octadecenal (B12981596) as a component of a fraction with high anti-inflammatory capacity. mdpi.com Bioactive compounds with therapeutic potential are a critical part of the specialty chemicals industry, particularly in pharmaceuticals and nutraceuticals. cefic.orgtrecora.com This suggests that this compound and its derivatives could be valuable targets for research into new anti-inflammatory agents or other bioactive compounds. mdpi.com

Potential Application AreaBasis for ResearchRelevant Industry Sector
Flavor & Fragrance The related isomer, 9-Octadecenal, is a recognized flavoring agent. onlinescientificresearch.comFood & Beverages, Personal Care mlunias.com
Bioactive Compounds The isomer 13-octadecenal has been identified in a marine sponge extract with demonstrated anti-inflammatory properties. mdpi.comPharmaceuticals, Biotechnology trecora.com
Agrochemicals Some long-chain aldehydes and their derivatives exhibit antimicrobial or antifungal properties. onlinescientificresearch.comAgriculture cefic.org
Advanced Materials The bifunctional nature of the molecule allows it to be a monomer or additive for specialty polymer synthesis. mlunias.comPlastics, Coatings mlunias.comcefic.org

Design and Synthesis of Novel Octadecenal Derivatives

Biotechnological Potential beyond Primary Metabolism for Research and Development

The true biotechnological potential of this compound lies in its application as a secondary metabolite—a compound produced by an organism that is not essential for its basic growth but often has a specialized function. onlinescientificresearch.com Many valuable natural products, including antibiotics and anti-tumor agents, are secondary metabolites. frontiersin.org

By harnessing engineered microbes to produce this compound, researchers can explore its potential in several high-value areas:

Antimicrobial Agents: Secondary metabolites from various microbes, including aldehydes, have shown antimicrobial activity against pathogenic bacteria and fungi. onlinescientificresearch.com This suggests this compound could be developed as a novel antimicrobial agent.

Therapeutic Leads: As demonstrated by the anti-inflammatory potential of its isomer, 13-octadecenal, this compound is a candidate for screening for a wide range of biological activities, including anti-inflammatory, antioxidant, and antiproliferative effects. mdpi.com

Flavor and Aroma Compounds: Biotechnology is increasingly used to produce natural flavor and aroma compounds. Fermentation processes using fungi like Trichoderma viridae have been shown to produce related compounds like 9-octadecenal, indicating a viable route for the biotechnological production of such aldehydes for the food and cosmetic industries. biotech-asia.org

The ability to sustainably produce this compound and its derivatives through biotechnology provides a powerful platform for research and development, enabling the discovery and scaled-up production of new functional molecules for a variety of industries. koreascience.kr

Q & A

Q. What are the optimal synthetic pathways for 17-Octadecenal, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Begin with established aldehyde synthesis protocols, such as hydroformylation of unsaturated fatty acids or oxidation of corresponding alcohols. Optimize reaction parameters (e.g., catalyst type, temperature, solvent polarity) using design-of-experiments (DoE) approaches. Monitor yields via GC-MS and characterize intermediates with 1^1H/13^13C NMR. Compare results with literature data to validate purity and efficiency .

Q. How can researchers reliably characterize this compound’s physicochemical properties (e.g., melting point, solubility) given variability in reported data?

  • Methodological Answer : Standardize experimental conditions (e.g., solvent purity, temperature control) to minimize variability. Use differential scanning calorimetry (DSC) for melting point analysis and HPLC for solubility profiling. Cross-reference data with multiple independent studies to identify outliers and establish consensus values .

Q. What in vitro assays are most suitable for evaluating this compound’s biological activity, and how should controls be designed?

  • Methodological Answer : Employ cell-based assays (e.g., cytotoxicity, enzyme inhibition) with dose-response curves. Include solvent-only controls and reference compounds (e.g., known aldehydes like nonanal). Validate results using triplicate experiments and statistical tools (ANOVA, p-value thresholds) to distinguish signal from noise .

Advanced Research Questions

Q. How can contradictory findings about this compound’s stability under varying pH and temperature conditions be resolved?

  • Methodological Answer : Conduct accelerated stability studies using standardized buffers (pH 3–9) and thermal stress tests (25–60°C). Analyze degradation products via LC-MS and compare kinetic models (e.g., Arrhenius plots) to identify dominant degradation pathways. Replicate conflicting studies under identical conditions to isolate methodological discrepancies .

Q. What mechanistic insights can be gained from studying this compound’s interaction with lipid bilayers or protein targets?

  • Methodological Answer : Use molecular dynamics simulations to predict binding affinities and membrane permeability. Validate with biophysical techniques: surface plasmon resonance (SPR) for protein interactions and fluorescence anisotropy for membrane insertion. Correlate computational and experimental data to refine mechanistic hypotheses .

Q. How should researchers design experiments to investigate this compound’s role in insect pheromone systems, considering interspecies variability?

  • Methodological Answer : Conduct field and lab studies across multiple species, quantifying behavioral responses via electroantennography (EAG) and wind-tunnel assays. Use multivariate analysis to disentangle confounding variables (e.g., environmental factors, pheromone blends). Cross-validate findings with transcriptomic data to link bioactivity to receptor expression .

Data Analysis and Reproducibility

Q. What statistical frameworks are recommended for analyzing dose-dependent effects of this compound in multi-omics studies?

  • Methodological Answer : Apply non-linear regression models (e.g., sigmoidal curves) for dose-response relationships. Integrate metabolomic and proteomic datasets via pathway enrichment tools (e.g., KEGG, Reactome). Use false discovery rate (FDR) corrections to address multiple comparisons in high-throughput data .

Q. How can researchers ensure reproducibility when synthesizing this compound across different laboratories?

  • Methodological Answer : Publish detailed protocols with raw data (e.g., NMR spectra, chromatograms) in supplementary materials. Use collaborative platforms like Zenodo to share step-by-step videos or annotated code for instrumentation. Conduct round-robin tests to identify and mitigate lab-specific biases .

Contradiction and Knowledge Gaps

Q. What strategies address discrepancies in reported catalytic efficiencies for this compound synthesis?

  • Methodological Answer : Perform head-to-head comparisons of catalysts (e.g., homogeneous vs. heterogeneous) under identical conditions. Quantify turnover numbers (TON) and activation energies using kinetic profiling. Publish negative results to clarify boundary conditions for optimal performance .

Q. How can meta-analyses reconcile conflicting evidence about this compound’s ecological roles?

  • Methodological Answer :
    Aggregate datasets from public repositories (e.g., GenBank, ChEBI) and apply random-effects models to account for study heterogeneity. Stratify by ecosystem type or taxonomic group to identify context-dependent trends. Highlight unresolved questions in systematic reviews to guide future work .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.